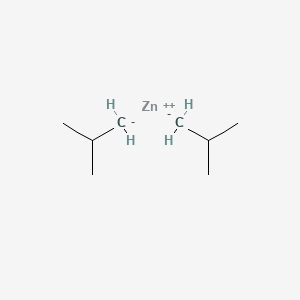
FAM-11-dCTP, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM-11-dCTP, 6-isomer: is a derivative of deoxycytidine triphosphate (dCTP) labeled with 6-fluorescein (FAM). It is commonly used as a fluorophore for labeling biomolecules due to its high quantum yield and bright green emission . This compound is particularly useful in various DNA labeling techniques such as Nick-translation, 3’-end labeling, random primed labeling, polymerase chain reaction (PCR), and complementary DNA (cDNA) synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAM-11-dCTP, 6-isomer involves the conjugation of 6-fluorescein to deoxycytidine triphosphate. The linker length of 11 carbon atoms is optimized for efficient incorporation into the growing DNA chain . The reaction conditions typically involve the use of Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, or terminal transferase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is purified using high-performance liquid chromatography (HPLC) and tested for purity in enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: FAM-11-dCTP, 6-isomer primarily undergoes enzymatic incorporation into DNA chains. It does not typically participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions: The common reagents used include Taq-polymerase, DNA-polymerase I, Phi 29 polymerase, Klenow fragment, reverse transcriptase, and terminal transferase . The reaction conditions are optimized for the efficient incorporation of the fluorescently-labeled dCTP into the DNA chain .
Major Products: The major product formed is fluorescently-labeled DNA, which can be used in various molecular biology techniques .
Scientific Research Applications
Chemistry: In chemistry, FAM-11-dCTP, 6-isomer is used for labeling DNA molecules, enabling the study of DNA interactions and modifications .
Biology: In biological research, it is used for fluorescent in situ hybridization (FISH), microarray gene profiling, Southern blot, and Northern blot . It is also used in cell and live imaging studies due to its strong and stable fluorescence signal .
Medicine: In medicine, this compound is used in diagnostic assays to detect specific DNA sequences, aiding in the diagnosis of genetic disorders and infectious diseases .
Industry: In the industrial sector, it is used in the production of diagnostic kits and research tools for molecular biology .
Mechanism of Action
FAM-11-dCTP, 6-isomer is incorporated into the growing DNA chain by various DNA polymerases . The 6-fluorescein moiety provides a fluorescent signal, allowing for the visualization and quantification of DNA . The linker length of 11 carbon atoms ensures efficient incorporation and minimal interference with DNA polymerase activity .
Comparison with Similar Compounds
FAM-12-dCTP: Another fluorescein-labeled dCTP with a different linker length.
TAMRA-dCTP: A tetramethylrhodamine-labeled dCTP used for similar applications but with different spectral properties.
Cy3-dCTP: A cyanine dye-labeled dCTP used for DNA labeling with different emission characteristics.
Uniqueness: FAM-11-dCTP, 6-isomer is unique due to its optimal linker length, which ensures efficient incorporation into DNA and strong fluorescence signal . Its high quantum yield and bright green emission make it a preferred choice for various molecular biology applications .
Properties
Molecular Formula |
C39H39Li3N5O20P3 |
|---|---|
Molecular Weight |
1011.6 g/mol |
IUPAC Name |
trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1 |
InChI Key |
WXKYUDILHYOXAO-BPWIAOORSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

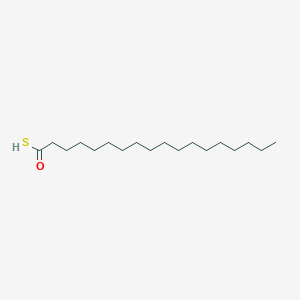
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

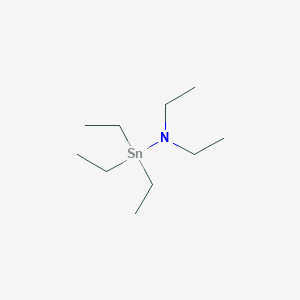
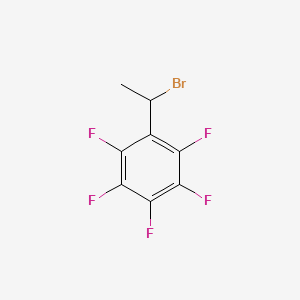

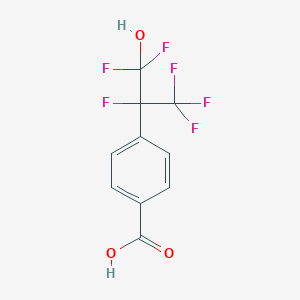
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
